molecular formula C22H21NO4 B4886250 4-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-biphenylamine

4-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-biphenylamine

Cat. No. B4886250
M. Wt: 363.4 g/mol
InChI Key: SYWFRXLYJMVJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-biphenylamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TFMPP, which is an abbreviation for its chemical name. TFMPP is a member of the phenylpiperazine class of compounds and is structurally similar to other psychoactive substances, such as mescaline and MDMA. However, unlike these substances, TFMPP does not have any known psychoactive effects.

Mechanism of Action

The exact mechanism of action of TFMPP is not fully understood. However, it is believed to interact with serotonin receptors in the brain, particularly the 5-HT1A and 5-HT2A receptors. TFMPP is a partial agonist of these receptors, meaning that it activates them to a lesser extent than other substances, such as LSD or psilocybin.
Biochemical and Physiological Effects
TFMPP has been shown to have a number of biochemical and physiological effects on the body. These include changes in heart rate, blood pressure, and body temperature. TFMPP has also been shown to affect the release of various neurotransmitters, including serotonin and dopamine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TFMPP in lab experiments is its relatively low cost and availability. TFMPP is also relatively easy to synthesize, which makes it a useful tool for researchers who need to study the effects of various compounds on the body. However, TFMPP does have some limitations, including its lack of psychoactive effects and its potential toxicity at high doses.

Future Directions

There are a number of future directions for research involving TFMPP. One potential area of study is the development of new drugs that target the serotonin receptors in the brain. TFMPP could also be used as a research tool to study the effects of other compounds on the body, particularly those that interact with the serotonin system. Finally, TFMPP could be used to study the underlying mechanisms of various medical conditions, including anxiety, depression, and schizophrenia.

Scientific Research Applications

TFMPP has been used extensively in scientific research, particularly in the field of pharmacology. It has been studied for its potential applications in the treatment of various medical conditions, including anxiety, depression, and schizophrenia. TFMPP has also been used as a research tool to study the effects of other drugs and chemicals on the body.

properties

IUPAC Name

2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-24-19-9-8-17(16-6-4-3-5-7-16)12-18(19)23-13-15-10-20(25-2)22-21(11-15)26-14-27-22/h3-12,23H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWFRXLYJMVJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC4=C(C(=C3)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-biphenylamine
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4-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-biphenylamine

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